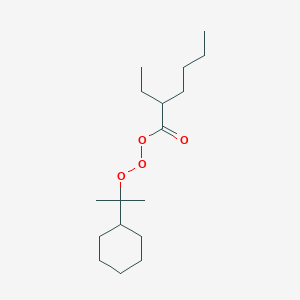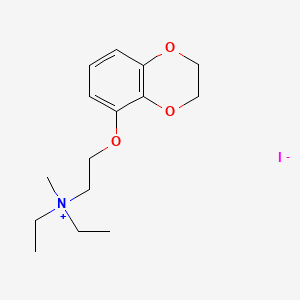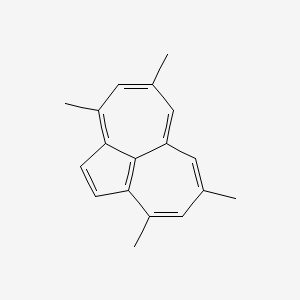
Cyclopenta(ef)heptalene, 3,5,8,10-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta(ef)heptalene, 3,5,8,10-tetramethyl- is a polycyclic aromatic hydrocarbon with the molecular formula C18H18 This compound is characterized by its unique structure, which includes a fused ring system with four methyl groups attached at positions 3, 5, 8, and 10
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta(ef)heptalene, 3,5,8,10-tetramethyl- typically involves a one-pot synthesis method. This process includes the use of specific reagents and catalysts to facilitate the formation of the desired polycyclic structure . The reaction conditions often involve controlled temperatures and the use of solvents to ensure the proper formation of the compound.
Industrial Production Methods
While detailed industrial production methods for Cyclopenta(ef)heptalene, 3,5,8,10-tetramethyl- are not extensively documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for scalability, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopenta(ef)heptalene, 3,5,8,10-tetramethyl- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the electronic properties of the compound and the presence of the methyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of Cyclopenta(ef)heptalene, 3,5,8,10-tetramethyl- include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve halogens or other electrophiles under specific conditions .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Cyclopenta(ef)heptalene, 3,5,8,10-tetramethyl- has several applications in scientific research:
Biology: Research into its potential biological activities and interactions with biomolecules is ongoing.
Medicine: Its unique structure makes it a candidate for drug development and the study of drug-receptor interactions.
Wirkmechanismus
The mechanism of action of Cyclopenta(ef)heptalene, 3,5,8,10-tetramethyl- involves its interaction with molecular targets through its electronic properties. The compound’s structure allows it to participate in various chemical reactions, influencing its behavior in different environments. The pathways involved include the perturbation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which affect its reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Cyclopenta(ef)heptalene, 3,5,8,10-tetramethyl- can be compared with other polycyclic aromatic hydrocarbons such as:
Azaphenalenes: Known for their inverted singlet-triplet gaps and potential as molecular emitters.
Non-alternant hydrocarbons: These compounds exhibit unique electronic properties due to their non-alternant structures.
Eigenschaften
CAS-Nummer |
17597-70-5 |
|---|---|
Molekularformel |
C18H18 |
Molekulargewicht |
234.3 g/mol |
IUPAC-Name |
5,7,11,13-tetramethyltricyclo[7.4.1.04,14]tetradeca-1(14),2,4,6,8,10,12-heptaene |
InChI |
InChI=1S/C18H18/c1-11-7-13(3)16-5-6-17-14(4)8-12(2)10-15(9-11)18(16)17/h5-10H,1-4H3 |
InChI-Schlüssel |
AINPHPVLIAVCOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C=CC3=C2C(=C1)C=C(C=C3C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


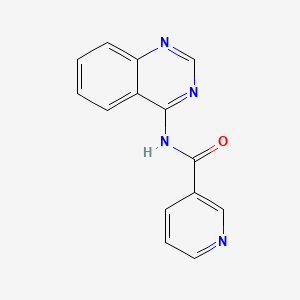
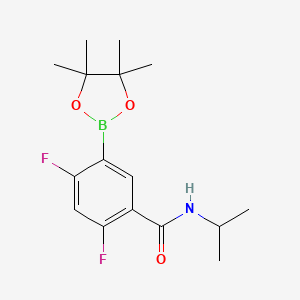
![[1,4]Oxazino[4,3-a]quinoxaline,1,2,4,4a,5,6-hexahydro-(9ci)](/img/structure/B15341756.png)


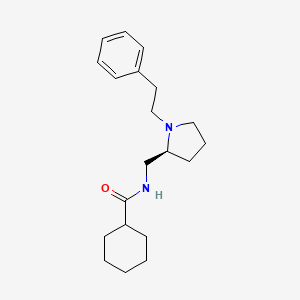
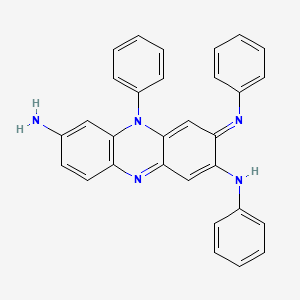


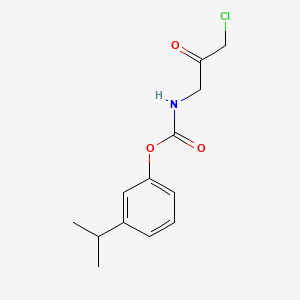
![5-(Benzyloxy)-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde](/img/structure/B15341813.png)
![2-[2-(3-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B15341816.png)
